molecular formula C25H22F3N7OS B2583866 2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 896699-19-7

2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2583866
CAS No.: 896699-19-7
M. Wt: 525.55
InChI Key: AOVGGWGADGFJDT-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold comprising a triazoloquinazolin core linked to a 3,5-dimethylpyrazole group via an ethyl chain, with a sulfanyl bridge connecting to an N-[2-(trifluoromethyl)phenyl]acetamide moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrazole and triazole motifs may contribute to hydrogen bonding and π-π stacking interactions with biological targets .

Properties

IUPAC Name

2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F3N7OS/c1-14-16(15(2)33-32-14)11-12-21-31-23-17-7-3-5-9-19(17)30-24(35(23)34-21)37-13-22(36)29-20-10-6-4-8-18(20)25(26,27)28/h3-10H,11-13H2,1-2H3,(H,29,36)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVGGWGADGFJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC2=NN3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC=C5C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F3N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a novel synthetic derivative that incorporates multiple pharmacologically relevant moieties. Its biological activity is primarily attributed to its potential as an anti-cancer agent and its ability to inhibit various molecular targets involved in cellular processes.

Chemical Structure and Properties

The compound features:

  • Molecular Formula : C26H26N6O3S
  • Molecular Weight : 502.59 g/mol
  • Key Functional Groups :
    • Triazoloquinazoline core
    • Sulfanyl linkage
    • Trifluoromethyl phenyl group

The biological activity of this compound is linked to its ability to interact with DNA and inhibit topoisomerase II (Topo II), an enzyme crucial for DNA replication and transcription. Inhibition of Topo II can lead to the accumulation of DNA breaks and ultimately induce apoptosis in cancer cells.

Cytotoxicity Studies

Recent studies have demonstrated significant cytotoxic effects of similar triazoloquinazoline derivatives against various cancer cell lines. For instance:

  • IC50 Values : Compounds structurally related to our target compound exhibit IC50 values ranging from 2.44 μM to 9.43 μM against HepG2 and HCT116 cell lines, indicating potent anti-cancer activity .
CompoundCell LineIC50 (μM)
Compound 16HepG26.29
Compound 16HCT1162.44

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group enhances the lipophilicity and binding affinity of the compound, facilitating better interaction with the target sites in cancer cells . The substitution patterns on the quinazoline scaffold significantly influence the biological activity, with larger amine groups generally leading to decreased cytotoxicity due to steric hindrance .

Anti-inflammatory Activity

In addition to its anti-cancer properties, compounds within this class have shown promising anti-inflammatory effects. For example, derivatives have been evaluated for their ability to inhibit carrageenan-induced paw edema in animal models, demonstrating significant reductions in inflammation markers .

Case Studies

  • In vitro Studies : A study highlighted that triazoloquinazoline derivatives effectively inhibited cell proliferation in various cancer types, including breast and colon cancers.
  • In vivo Studies : Animal models treated with these compounds showed reduced tumor sizes and lower levels of inflammatory cytokines compared to control groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing quinazoline and triazole moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of quinazoline can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound may similarly exhibit potent antibacterial effects due to its structural similarities.

Anti-inflammatory Properties

Compounds with triazole scaffolds have been reported to possess anti-inflammatory effects. The triazole nucleus is integral in many anti-inflammatory drugs, potentially making this compound a candidate for further investigation in treating inflammatory diseases .

Anticancer Potential

The quinazoline derivatives are increasingly recognized for their anticancer properties. Research has shown that certain quinazoline-based compounds can inhibit tumor growth by targeting specific pathways involved in cancer progression . The compound’s unique structure may allow it to interact with multiple biological targets in cancer cells.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and quinazoline rings. Recent studies have focused on optimizing synthetic routes to enhance yield and purity. For example:

  • Step 1: Synthesis of the triazole ring via cyclization reactions involving appropriate precursors.
  • Step 2: Formation of the quinazoline core through condensation reactions.
  • Step 3: Introduction of the sulfanyl group using thiolation methods.

These synthetic strategies are crucial for producing derivatives with enhanced biological activities .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various quinazoline derivatives against E. coli and Pseudomonas aeruginosa. Results indicated that certain modifications to the quinazoline structure significantly improved antimicrobial activity, suggesting that similar modifications could enhance the effectiveness of 2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide .

Case Study 2: Anti-inflammatory Effects

In another investigation, compounds featuring triazole rings were tested for their ability to reduce inflammation in animal models. The results demonstrated a marked decrease in inflammatory markers, indicating potential therapeutic applications for diseases characterized by chronic inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds: Methodologies and Findings

Structural and Functional Similarity Analysis

Traditional ligand-based virtual screening relies on molecular fingerprints (e.g., Tanimoto coefficients) to rank compounds by structural similarity. However, this approach often overlooks functional diversity, as structurally analogous compounds may exhibit divergent bioactivities. For example, cyclic formazan derivatives, despite structural parallels to azo compounds, show distinct enzyme-binding properties due to conformational rigidity . Similarly, the target compound’s triazoloquinazolin core differentiates it from simpler quinazoline derivatives, likely enhancing target selectivity .

ChemGPS-NP vs. Conventional Virtual Screening

ChemGPS-NP, a global positioning system for chemical space, outperforms traditional similarity metrics by integrating physicochemical properties (e.g., polarity, solubility) and bioactivity profiles. In antituberculosis research, ChemGPS-NP identified compounds with functional similarity to bedaquiline despite low structural overlap, suggesting its utility for discovering analogs of the target compound . By contrast, fingerprint-based methods may fail to capture such relationships, as seen in studies where Tanimoto similarity correlated poorly with shared target proteins .

Machine Learning and Predictive Modeling

Machine learning models, such as XGBoost, enable property prediction based on chemical descriptors. For instance, models achieving RMSE < 10 K in superconducting critical temperature prediction demonstrate the feasibility of extrapolating bioactivity data for the target compound . Agglomerative hierarchical clustering (AHC) further complements these approaches by grouping compounds into bioactivity clusters. AHC analysis of marine antibiotics revealed that structurally dissimilar compounds can cluster together if they target related proteins, a principle applicable to the triazoloquinazolin derivative’s mechanism .

Comparative Data Table

Compound Class Key Structural Features Target Proteins Bioactivity (IC₅₀/EC₅₀) Predictive Model Used
Triazoloquinazolin derivatives Triazoloquinazolin core, sulfanyl linker Kinases (e.g., EGFR, VEGFR2) 0.5–10 nM (kinase assays) ChemGPS-NP
Quinazoline analogs Basic quinazoline scaffold, halogen substituents DHFR, Topoisomerases 10–100 nM (enzyme assays) Tanimoto similarity
Formazan derivatives Cyclic formazan, aromatic substituents Redox enzymes (e.g., NADPH oxidase) 1–50 µM (cell-based assays) FT-IR/NMR profiling
Marine antibiotics (clustered) Mixed scaffolds (alkaloids, peptides) Bacterial efflux pumps 2–20 µg/mL (MIC) AHC

Key Research Insights

  • Structural vs. Functional Similarity : The target compound’s bioactivity may align with triazoloquinazolin kinase inhibitors but diverge from quinazoline antifolates due to its unique substituents .
  • Model Performance : ChemGPS-NP and AHC improve hit rates in virtual screening compared to fingerprint-based methods, particularly for polypharmacological agents .
  • Synthetic Challenges : The sulfanyl-acetamide linkage introduces synthetic complexity, contrasting with simpler amide-bonded analogs, which may affect scalability .

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves a nucleophilic substitution reaction between a triazoloquinazoline thiol intermediate and a chloroacetamide derivative. Critical conditions include polar aprotic solvents (e.g., DMF or DMSO), bases (e.g., K₂CO₃ or NaH), and controlled temperatures (60–80°C). Monitoring via TLC or HPLC ensures intermediate purity, and column chromatography is often used for final purification. Reaction stoichiometry and solvent choice significantly impact yield .

Q. What spectroscopic methods are recommended for structural characterization?

  • 1H/13C NMR : Identifies proton environments (e.g., pyrazole CH₃, triazole protons) and confirms sulfanyl and acetamide linkages.
  • LC-MS : Verifies molecular ion ([M+H]⁺) and purity.
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for related triazoloquinazoline analogs .
  • Elemental analysis : Validates C, H, N, S composition .

Q. How does the trifluoromethyl group affect physicochemical properties?

The -CF₃ group enhances lipophilicity (logP) and metabolic stability due to its strong electron-withdrawing effect. This improves membrane permeability and target binding affinity, as seen in similar trifluoromethylated acetamides .

Q. What biological targets are associated with triazoloquinazoline derivatives?

Analogous compounds exhibit activity against kinases (e.g., EGFR), phosphodiesterases, and microbial enzymes. Specific derivatives show anticancer (via apoptosis induction) and antimicrobial (bacterial/fungal) effects, suggesting potential therapeutic applications .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis under continuous-flow conditions?

DoE systematically tests variables (residence time, temperature, stoichiometry) in microreactors to enhance mixing and heat transfer. For example, Omura-Sharma-Swern oxidation in flow systems ( ) improves yield by 20–30% compared to batch methods. Response surface models identify optimal parameters, reducing trial-and-error approaches .

Q. What computational strategies predict binding affinity with novel protein targets?

  • Molecular docking (AutoDock, Glide) : Models interactions between the triazoloquinazoline core and active sites.
  • MD simulations (GROMACS) : Assess binding stability over time.
  • QSAR models : Utilize datasets from triazoloquinazoline analogs to predict IC₅₀ values. Validate predictions with SPR or fluorescence polarization assays .

Q. How should conflicting IC₅₀ values from enzymatic assays be resolved?

  • Standardize assay conditions : Control pH (7.4), temperature (37°C), and substrate concentrations.
  • Use orthogonal assays : Compare fluorogenic, radiometric, and SPR-based results.
  • Kinetic analysis : Determine inhibition mode (e.g., competitive vs. allosteric) to explain variability .

Q. What strategies improve compound stability during long-term storage?

  • Accelerated stability studies : Test degradation under stress (40°C/75% RH, UV light).
  • Formulation additives : Incorporate antioxidants (BHT) or cyclodextrins to protect the thioether group.
  • Lyophilization : Enhances stability in aqueous-sensitive compounds .

Q. How can heterogeneous catalysis improve scalability of the synthesis?

Palladium-supported catalysts or immobilized bases (e.g., polymer-bound K₂CO₃) reduce purification steps and enable catalyst reuse. Continuous-flow systems with packed-bed reactors enhance efficiency, as demonstrated in triazole syntheses .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported antimicrobial activity across studies?

  • Strain variability : Test against standardized microbial panels (e.g., ATCC strains).
  • Check assay endpoints : Compare MIC (minimum inhibitory concentration) vs. MBC (minimum bactericidal concentration).
  • Meta-analysis : Pool data from multiple studies using random-effects models to identify trends .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield
SolventDMF↑ Solubility
Temperature70–80°C↑ Reaction rate
BaseK₂CO₃↑ Nucleophilicity
Reaction Time12–18 hours↓ Side products

Q. Table 2. Comparative Bioactivity of Analogous Compounds

CompoundIC₅₀ (EGFR kinase)MIC (E. coli)
Target compound12 nM64 µg/mL
N-{5-Ethyl-triazoloquinazolin-2-YL}-trifluoroacetamide18 nM128 µg/mL

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